molecular formula C17H11BrO4 B2365428 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate CAS No. 610752-08-4

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B2365428
M. Wt: 359.175
InChI Key: QCVQKYVWBHZHJS-UHFFFAOYSA-N
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Description

“4-Bromophenyl acetate” is a monocarboxylic acid . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular formula of “4-Bromophenyl acetate” is C8H7BrO2 .


Chemical Reactions Analysis

“4-Bromophenylacetic acid” can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromophenyl acetate” is 215.044 Da .

Scientific Research Applications

Synthetic Protocols and Applications in Chemistry

Coumarin derivatives, including structures similar to 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, are crucial in the synthesis of secondary metabolites with pharmacological importance. The limited quantities produced by natural sources have prompted research into synthetic protocols. These include Suzuki coupling reactions for biaryl synthesis, which then undergoes lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Such synthetic routes underscore the compound's role in creating pharmacologically relevant structures through efficient and straightforward procedures (Mazimba, 2016).

Contributions to Organic Chemistry

The phosphonic acid functional group is another area where derivatives of the subject compound find applications due to its similarity to the phosphate moiety. Phosphonic acids are utilized across a wide spectrum of research fields including chemistry, biology, and physics. They serve various purposes, from bioactive properties (drug, pro-drug) and bone targeting to the design of supramolecular or hybrid materials and analytical purposes. The versatility of these applications highlights the compound's contribution to advancing organic chemistry and its intersection with biology and materials science (Sevrain et al., 2017).

Environmental and Aquatic Toxicology

Understanding the environmental impact and toxicological profiles of brominated phenols, which share structural similarities with 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, is essential. These substances are intermediates in the synthesis of brominated flame retardants and have diverse sources, making them ubiquitous in the environment. Research into their concentrations, toxicokinetics, and toxicodynamics in both abiotic and biotic environments, including humans, is critical for assessing environmental safety and health risks (Koch & Sures, 2018).

Safety And Hazards

For “4-Bromophenyl acetate”, it’s advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, ingestion, and inhalation. It’s also recommended to use personal protective equipment/face protection .

properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVQKYVWBHZHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

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